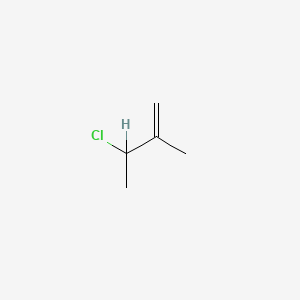

3-Chloro-2-methyl-1-butene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-methylbut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Cl/c1-4(2)5(3)6/h5H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUDJURUNUQAHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871118 | |

| Record name | 3-Chloro-2-methylbut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5166-35-8 | |

| Record name | 3-Chloro-2-methyl-1-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5166-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-methyl-1-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005166358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-2-methylbut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2-methylbut-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLORO-2-METHYL-1-BUTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57RKS354PG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Chloro-2-methyl-1-butene physical and chemical properties

An In-depth Technical Guide to 3-Chloro-2-methyl-1-butene

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties, spectral characteristics, reactivity, synthesis, and safety considerations for this compound (CAS No: 5166-35-8). This document is intended for researchers, chemists, and professionals in the fields of organic synthesis and drug development who utilize halogenated organic compounds as intermediates. The guide synthesizes data from authoritative sources to deliver field-proven insights and detailed protocols, ensuring both technical accuracy and practical applicability.

Compound Identification and Structure

This compound is a halogenated alkene, an important intermediate in organic synthesis. Its structure features a chlorine atom on a tertiary carbon adjacent to a methyl-substituted double bond, which significantly influences its reactivity.

-

IUPAC Name: 3-chloro-2-methylbut-1-ene[1]

-

Synonyms: 1-Butene, 3-chloro-2-methyl-[1]

-

Chemical Structure:

Physical Properties

This compound is a colorless liquid under standard conditions.[8] Its physical characteristics are summarized in the table below. These properties are critical for designing experimental setups, particularly for distillation and extraction procedures.

| Property | Value | Source(s) |

| Boiling Point | 94 °C | [2] |

| 103.83 °C (estimate) | [3] | |

| Density | 0.9035 g/cm³ (estimate) | [3] |

| Refractive Index | 1.4400 | [3] |

| Solubility | Soluble in common organic solvents like ethanol and ether.[8] | [8] |

| Vapor Pressure | The vapor is heavier than air and may travel along the ground, creating a risk of distant ignition. | [9] |

Spectral Data

Spectroscopic data is essential for the identification and purity assessment of this compound.

-

Mass Spectrometry (MS): The NIST Mass Spectrometry Data Center reports a gas chromatography-mass spectrometry (GC-MS) profile with major peaks (m/z) at 69, 41, and 53.[1] The molecular ion peak [M]+ would be expected at m/z 104, with an isotopic peak [M+2] at m/z 106, characteristic of a monochlorinated compound.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C=C stretch of the alkene group around 1650 cm⁻¹ and C-H stretching of the vinyl group just above 3000 cm⁻¹. The C-Cl stretch would appear in the fingerprint region, typically between 600-800 cm⁻¹.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the vinyl protons (=CH₂) as singlets or narrow multiplets, the methyl protons adjacent to the double bond, and the methyl protons on the carbon bearing the chlorine atom.

-

¹³C NMR: The carbon NMR would show distinct signals for the two sp² hybridized carbons of the alkene and the sp³ hybridized carbons, including the carbon bonded to the chlorine atom.

-

Chemical Properties and Reactivity

The reactivity of this compound is dominated by the presence of the allylic chloride functional group. This structure makes it susceptible to nucleophilic substitution reactions (both SN1 and SN2 pathways) and elimination reactions.

Isomerization: One of the most critical aspects of this compound's chemistry is its relationship with its isomers, particularly 1-chloro-3-methyl-2-butene (prenyl chloride) and 3-chloro-3-methyl-1-butene. The synthesis of these compounds, typically via the hydrochlorination of isoprene, often yields a mixture of these isomers.[10][11] The reaction proceeds through a tertiary carbocation intermediate, which can be attacked by a chloride ion at different positions, leading to the formation of various products. The distribution of these products can be influenced by reaction conditions such as temperature and catalyst choice.[10]

Below is a diagram illustrating the formation of this compound and its primary isomer from the hydrochlorination of isoprene.

Caption: Synthesis of chlorinated butenes from isoprene.

Synthesis Protocol: Hydrochlorination of Isoprene

The following is a representative laboratory protocol for the synthesis of this compound and its isomers. This method is based on the known reaction of isoprene with hydrogen chloride.[11]

Objective: To synthesize a mixture of chlorinated butenes, including this compound, via the hydrochlorination of isoprene.

Materials:

-

Isoprene

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous Calcium Chloride (or other suitable drying agent)

-

Ice-water bath

-

Separatory funnel

-

Round-bottom flask with magnetic stirrer

-

Distillation apparatus

Methodology:

-

Reaction Setup:

-

Place a round-bottom flask equipped with a magnetic stir bar in an ice-water bath to maintain a low temperature (0-5 °C).

-

Add a measured amount of isoprene to the flask.

-

Causality: The reaction is exothermic; maintaining a low temperature minimizes the formation of polymeric byproducts and helps control the regioselectivity of the addition.

-

-

Addition of HCl:

-

Slowly add an equimolar amount of concentrated hydrochloric acid to the stirring isoprene.[10] The addition should be dropwise to control the reaction rate and temperature.

-

Continue stirring in the ice bath for 1-2 hours after the addition is complete.

-

-

Reaction Monitoring:

-

The progress of the reaction and the product distribution can be monitored using Gas Chromatography-Mass Spectrometry (GC-MS).[11] This allows for the identification of the different isomers being formed.

-

-

Workup and Isolation:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with cold water, a dilute sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

-

Self-Validation: The bicarbonate wash is complete when CO₂ evolution ceases, indicating all excess acid has been neutralized.

-

Dry the organic layer over an anhydrous drying agent like calcium chloride, then filter.

-

-

Purification:

-

The resulting crude product is a mixture of isomers. Fractional distillation can be used to separate the isomers based on their different boiling points.

-

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated area, preferably a chemical fume hood.[12]

-

GHS Hazard Classification:

-

Physical Hazards: Highly flammable liquid and vapor (H225).[1]

-

Health Hazards: Harmful if swallowed (H302), Harmful in contact with skin (H312), Harmful if inhaled (H332), Causes skin irritation (H315), May cause an allergic skin reaction (H317), and Causes serious eye damage (H318).[1]

-

Environmental Hazards: Harmful to aquatic life with long-lasting effects (H412).[2]

-

-

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[12][13]

-

Use explosion-proof electrical/ventilating/lighting equipment.[12][13]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[12][13]

-

Avoid breathing mist, vapors, or spray.[12]

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[9]

-

Store in a well-ventilated place and keep the container tightly closed.[13]

-

Applications

Due to its reactivity, this compound and its isomers are valuable intermediates in organic synthesis. They are used in the production of a variety of other chemicals, including:

-

Pharmaceuticals: As a building block for more complex molecular structures.[8]

-

Pesticides: Used in the synthesis of active ingredients for crop protection.[8]

-

Fragrances and Terpenes: The related prenyl chloride is a key intermediate in the synthesis of terpenes and other fragrance compounds.[14][15]

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Butene, 3-chloro-2-methyl- (CAS 5166-35-8). Retrieved from [Link]

-

NIST. (n.d.). 1-Butene, 3-chloro-2-methyl-. Retrieved from [Link]

-

ChemBK. (2024). 3-Chloro-3-methyl-1-butene. Retrieved from [Link]

-

International Chemical Safety Cards (ICSC). (n.d.). ICSC 1341 - 3-CHLORO-2-METHYL-1-PROPENE. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-3-methyl-2-butene. Retrieved from [Link]

- Google Patents. (n.d.). EP0679438A1 - Catalyst for the preparation of 1-chloro-3-methyl-2-butene.

Sources

- 1. This compound | C5H9Cl | CID 21243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 5166-35-8 | FAA16635 [biosynth.com]

- 3. This compound | 5166-35-8 [chemicalbook.com]

- 4. 3-chloro-2-methylbut-1-ene | 5166-35-8 [sigmaaldrich.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 1-Butene, 3-chloro-2-methyl- [webbook.nist.gov]

- 7. 1-Butene, 3-chloro-2-methyl- (CAS 5166-35-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. chembk.com [chembk.com]

- 9. ICSC 1341 - 3-CHLORO-2-METHYL-1-PROPENE [chemicalsafety.ilo.org]

- 10. EP0679438A1 - Catalyst for the preparation of 1-chloro-3-methyl-2-butene - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. 1-Chloro-3-methyl-2-butene | C5H9Cl | CID 10429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 1-Chloro-3-methyl-2-butene | 503-60-6 [chemicalbook.com]

3-Chloro-2-methyl-1-butene CAS number 5166-35-8

An In-depth Technical Guide to 3-Chloro-2-methyl-1-butene (CAS 5166-35-8)

Abstract: This technical guide provides a comprehensive overview of this compound (CAS: 5166-35-8), a key halogenated alkene intermediate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's physicochemical properties, spectroscopic signature, synthesis protocols, and core reactivity. Special emphasis is placed on the mechanistic nuances of its reactions, particularly the prevalent allylic rearrangements that dictate product outcomes. Safety protocols, handling procedures, and applications are also discussed to provide a holistic understanding of this versatile chemical building block.

Core Chemical Identity and Properties

This compound is an organochloride with the molecular formula C₅H₉Cl.[1][2][3] It is a constitutional isomer of other important chloromethylbutenes, such as 1-Chloro-3-methyl-2-butene (prenyl chloride) and 3-chloro-3-methyl-1-butene (isoprenyl chloride). Understanding the relationship and potential for interconversion between these isomers is critical for its practical application in synthesis.

Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized below. This data is essential for reaction planning, purification, and safe handling.

| Property | Value | Source(s) |

| CAS Number | 5166-35-8 | [1][2][3][4] |

| Molecular Formula | C₅H₉Cl | [1][2][3] |

| Molecular Weight | 104.58 g/mol | [1][4] |

| IUPAC Name | 3-chloro-2-methylbut-1-ene | [1] |

| Boiling Point | 94 °C | [4][5] |

| Density | 0.9063 g/cm³ @ 20 °C | [5][6] |

| SMILES | ClC(C(=C)C)C | [4] |

| InChIKey | UCUDJURUNUQAHQ-UHFFFAOYSA-N | [1][3] |

Spectroscopic Characterization

Accurate identification of this compound and differentiation from its isomers is paramount. Spectroscopic methods provide the necessary structural confirmation.

-

Mass Spectrometry (MS): GC-MS analysis is the preferred method for identifying and quantifying this compound in a mixture of isomers.[7] The NIST Mass Spectrometry Data Center provides reference spectra, with characteristic top peaks observed at m/z values of 69, 41, and 53.[1]

-

Infrared (IR) Spectroscopy: IR spectra are available from reference databases and can help confirm the presence of the vinyl group (C=C stretch) and the C-Cl bond.[1]

-

-

¹H NMR (Predicted): One would expect signals corresponding to the vinyl protons (=CH₂), the methine proton (-CHCl-), and the two distinct methyl groups (-CH₃). The splitting patterns would be complex due to diastereotopicity and allylic coupling.

-

¹³C NMR (Predicted): Signals for the two sp² carbons of the double bond, the sp³ carbon bearing the chlorine, and the two sp³ methyl carbons would be expected.

-

Synthesis and Isomeric Considerations

The primary industrial and laboratory synthesis of chlorinated methylbutenes involves the hydrochlorination of isoprene. This reaction is a classic example of electrophilic addition to a conjugated diene and is mechanistically significant because it rarely yields a single product.

The reaction proceeds through a resonance-stabilized allylic carbocation intermediate. The chloride ion can then attack at different positions, leading to a mixture of kinetic and thermodynamic products, including this compound and its isomers.[7] 1-Chloro-3-methyl-2-butene (prenyl chloride) is often the major desired product, and processes have been developed to isomerize the other products to this more valuable form.[10]

Caption: Synthesis of this compound from isoprene and HCl.

Core Reactivity and Mechanistic Pathways

As a substituted allylic chloride, the compound's reactivity is dominated by nucleophilic substitution, which can proceed through multiple pathways. The presence of the adjacent double bond enables allylic rearrangements, a critical concept for predicting reaction outcomes.

Nucleophilic Substitution and Allylic Rearrangement

In reactions with nucleophiles, this compound can undergo direct substitution (Sₙ2) or substitution with rearrangement (Sₙ1' or Sₙ2').

-

Sₙ1' Mechanism: Under conditions favoring carbocation formation (e.g., with weak nucleophiles), the departure of the chloride leaving group forms the same resonance-stabilized allylic cation seen in its synthesis. The nucleophile can then attack at either electrophilic carbon, leading to a mixture of products.[11][12]

-

Sₙ2' Mechanism: With strong, unhindered nucleophiles, a concerted mechanism is possible where the nucleophile attacks the double bond's terminal carbon, inducing a shift of the double bond and displacement of the chloride ion in a single step.[11][12][13]

This dual reactivity is a hallmark of allylic systems. For instance, the reaction of the isomeric 1-chloro-3-methyl-2-butene with hydroxide yields a mixture of the primary alcohol (3-methyl-2-buten-1-ol) and the rearranged tertiary alcohol (2-methyl-3-buten-2-ol), with the rearranged product often dominating.[11][12][13] A similar product distribution logic applies to reactions starting with this compound.

Caption: Sₙ1' mechanism showing product formation via an allylic cation.

Grignard Reagent Formation

This compound can be used to prepare a Grignard reagent.[14] This is a powerful method for creating carbon-carbon bonds, as the resulting organomagnesium compound acts as a potent carbon nucleophile.[15][16][17]

Experimental Protocol: Grignard Reagent Synthesis and Reaction

-

Apparatus: Assemble a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet.

-

Initiation: Place magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface.

-

Reagent Addition: Dissolve this compound in anhydrous diethyl ether or THF and add it dropwise to the magnesium suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.

-

Causality: The use of anhydrous solvent is critical; Grignard reagents are strong bases and will be quenched by protic solvents like water or alcohols.[17]

-

Reaction: Once formed, the Grignard reagent can be reacted with an electrophile (e.g., an aldehyde or ketone). For example, adding acetone to the Grignard solution, followed by an acidic workup (e.g., with NH₄Cl solution), will yield a tertiary alcohol.[15][18]

Caption: Workflow for Grignard reagent synthesis and subsequent reaction.

Applications in Drug Development and Organic Synthesis

Halogenated organic compounds are fundamental building blocks in medicinal chemistry.[19] this compound, and the "prenyl" structural motif it can introduce, are valuable in the synthesis of complex organic molecules. This five-carbon unit is a common feature in natural products and pharmacologically active compounds. Its utility as a chemical intermediate is noted in the development of agrochemicals and pharmaceuticals.[] The ability to form new carbon-carbon bonds via its Grignard reagent or to introduce the prenyl group through nucleophilic substitution makes it a versatile tool for constructing molecular scaffolds.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols. It is highly flammable and harmful if swallowed, inhaled, or in contact with skin.[1]

GHS Hazard Classification

| Pictogram(s) | GHS Code | Hazard Statement |

| Flame, Exclamation Mark, Health Hazard | H225 | Highly Flammable liquid and vapor |

| H302 | Harmful if swallowed | |

| H312 | Harmful in contact with skin | |

| H315 | Causes skin irritation | |

| H317 | May cause an allergic skin reaction | |

| H318 | Causes serious eye damage | |

| H332 | Harmful if inhaled |

(Source: PubChem)[1]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of harmful vapors.[21] Use explosion-proof electrical and ventilation equipment.[22][23]

-

Grounding: To prevent ignition from static electricity, all metal containers and transfer equipment must be grounded and bonded.[21][22]

-

PPE: Wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a flame-retardant lab coat.[22]

-

First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention.[21][23] If inhaled, move to fresh air.[21][24]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[22] Keep away from heat, sparks, open flames, and strong oxidizing agents.[21][23]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 1-Butene, 3-chloro-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Allylic rearrangement. Retrieved from [Link]

-

IPCS. (n.d.). ICSC 1341 - 3-CHLORO-2-METHYL-1-PROPENE. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

-

Chemeurope.com. (n.d.). Allylic rearrangement. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-3-methyl-1-butene. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 1-Butene, 3-chloro-2-methyl-. NIST Chemistry WebBook, Reaction thermochemistry data. Retrieved from [Link]

-

Wikiwand. (n.d.). Allylic rearrangement. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2020, November 22). Allylic rearrangement. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Retrieved from [Link]

- Google Patents. (n.d.). EP0679438A1 - Catalyst for the preparation of 1-chloro-3-methyl-2-butene.

- Kwart, H., & Miller, R. K. (1954). Allylic Rearrangement in the Reactions of l-Chloro-3-methyl-2-butene. Journal of the American Chemical Society.

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism. YouTube. Retrieved from [Link]

-

Chegg.com. (2022, December 5). Solved When 3-methyl-1-butene is reacted with hydrochloric. Retrieved from [Link]

-

NIST. (n.d.). 1-Propene, 3-chloro-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II. Retrieved from [Link]

-

Brainly.com. (2023, April 9). The reaction between 3-methyl-1-butene and Cl₂ gas would be expected to be: A. Addition. Retrieved from [Link]

-

ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Retrieved from [Link]

-

Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]

Sources

- 1. This compound | C5H9Cl | CID 21243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 1-Butene, 3-chloro-2-methyl- [webbook.nist.gov]

- 4. This compound | 5166-35-8 | FAA16635 [biosynth.com]

- 5. echemi.com [echemi.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. benchchem.com [benchchem.com]

- 8. 3-Chloro-2-methylpropene(563-47-3) 1H NMR spectrum [chemicalbook.com]

- 9. 3-Chloro-1-butene(563-52-0) 1H NMR [m.chemicalbook.com]

- 10. EP0679438A1 - Catalyst for the preparation of 1-chloro-3-methyl-2-butene - Google Patents [patents.google.com]

- 11. Allylic_rearrangement [chemeurope.com]

- 12. lscollege.ac.in [lscollege.ac.in]

- 13. Allylic rearrangement - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 16. Grignard Reaction [organic-chemistry.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. youtube.com [youtube.com]

- 19. drughunter.com [drughunter.com]

- 21. fishersci.com [fishersci.com]

- 22. fishersci.com [fishersci.com]

- 23. assets.thermofisher.com [assets.thermofisher.com]

- 24. ICSC 1341 - 3-CHLORO-2-METHYL-1-PROPENE [chemicalsafety.ilo.org]

IUPAC name and structure of 3-Chloro-2-methyl-1-butene

An In-depth Technical Guide to 3-Chloro-2-methyl-1-butene

Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS No: 5166-35-8), a versatile halogenated alkene intermediate. Intended for researchers, scientists, and professionals in drug development and synthetic chemistry, this document delineates its structural characteristics, physicochemical properties, and spectroscopic profile. Furthermore, it offers insights into its synthesis, chemical reactivity, and applications as a C5 building block in complex organic synthesis. Crucially, this guide emphasizes safe handling protocols, storage, and disposal, reflecting the compound's hazardous nature. The information is presented to not only inform but also to empower researchers to leverage the unique reactivity of this compound effectively and safely in their experimental designs.

Nomenclature and Structural Elucidation

The unambiguous identification of a chemical entity is foundational to all scientific inquiry. The compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines.

IUPAC Name: 3-chloro-2-methylbut-1-ene [1]

This nomenclature is derived by identifying the longest carbon chain containing the principal functional group (the double bond), which is a four-carbon chain ("but-1-ene"). The substituents, a chlorine atom and a methyl group, are located at positions 3 and 2, respectively.

The structural representation provides immediate insight into the molecule's steric and electronic properties, which dictate its reactivity.

Caption: Chemical structure of 3-chloro-2-methylbut-1-ene.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is critical for its purification, characterization, and use in subsequent reactions.

Physicochemical Properties

The macroscopic properties of this compound are summarized below. These values are essential for designing experimental setups, particularly for distillation and extraction procedures.

| Property | Value | Source |

| Molecular Weight | 104.58 g/mol | [1][2] |

| Appearance | Colorless liquid (presumed) | General property of similar compounds |

| Boiling Point | 94 °C (at 760 mmHg) | [4] |

| Density | 0.9035 g/cm³ (estimate) | [5] |

| Refractive Index (n20/D) | 1.4400 | [5] |

| Solubility | Immiscible with water; soluble in organic solvents like ethanol, ether, acetone. | [6] |

Spectroscopic Analysis

Spectroscopic data provides definitive structural confirmation. While raw spectra should always be acquired for novel batches, the expected key features are outlined here based on established principles and database entries.

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectra are available in the NIST database.[2][7] Key fragments would arise from the loss of a chlorine atom (M-35 and M-37, showing the characteristic isotopic pattern) and cleavage of the carbon backbone. The molecular ion peak (M⁺) would be observed at m/z 104 and 106 in an approximate 3:1 ratio, characteristic of a monochlorinated compound.[1][7]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the functional groups present.[1]

-

C=C stretch: A peak around 1640-1680 cm⁻¹ corresponding to the alkene double bond.

-

=C-H stretch: A peak above 3000 cm⁻¹ for the vinylic C-H bonds.

-

C-H stretch: Peaks just below 3000 cm⁻¹ for the aliphatic C-H bonds of the methyl groups.

-

C-Cl stretch: A peak in the fingerprint region, typically between 600-800 cm⁻¹, for the carbon-chlorine bond.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be the most informative for routine characterization. Expected signals include: a singlet for the terminal vinyl protons (=CH₂), a quartet for the methine proton (-CH-), and doublets for the two diastereotopic methyl groups, all with integrations corresponding to the number of protons.

-

¹³C NMR: The carbon NMR would show five distinct signals: two in the alkene region (~110-150 ppm), one for the carbon bearing the chlorine atom (~60-70 ppm), and two for the methyl carbons (~15-25 ppm).

-

Synthesis and Mechanistic Considerations

The synthesis of halogenated alkenes often involves electrophilic additions to dienes or alkynes, or elimination reactions from dihaloalkanes. For this class of compounds, the hydrochlorination of isoprene is a common industrial approach, which typically yields a mixture of isomers.

Synthetic Route: Electrophilic Addition to Isoprene

A prevalent method for preparing chlorinated C5 building blocks is the reaction of isoprene with hydrogen chloride (HCl).[8] This reaction proceeds via an electrophilic addition mechanism. The initial protonation of isoprene can occur at either double bond, leading to two possible allylic carbocation intermediates. The subsequent attack by the chloride ion (Cl⁻) results in a mixture of products, including 3-chloro-3-methyl-1-butene and 1-chloro-3-methyl-2-butene (prenyl chloride).[8]

The formation of this compound is less direct from this specific reaction, which highlights the importance of carefully selecting precursors and controlling reaction conditions to favor the desired isomer. An alternative conceptual route involves the controlled chlorination of 2-methyl-1-butene.

Proposed Laboratory Protocol: Chlorination of 2-methyl-1-butene

This protocol describes a representative method for allylic chlorination, a common strategy for introducing a halogen adjacent to a double bond. N-Chlorosuccinimide (NCS) is a widely used reagent for this purpose as it provides a low concentration of Cl₂ in situ, minimizing unwanted addition reactions to the double bond.

Objective: To synthesize this compound via allylic chlorination.

Materials:

-

2-methyl-1-butene

-

N-Chlorosuccinimide (NCS)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) as a radical initiator

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for reflux, extraction, and distillation

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

-

Charging Reagents: In the flask, dissolve 2-methyl-1-butene (1.0 eq) in anhydrous CCl₄. Add NCS (1.1 eq). Causality: Using a slight excess of NCS ensures complete consumption of the starting alkene.

-

Initiation: Add a catalytic amount of AIBN or BPO (~0.02 eq). Causality: This initiates the radical chain reaction required for allylic halogenation.

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC analysis. The solid succinimide byproduct will precipitate as the reaction proceeds.

-

Workup: Cool the reaction mixture to room temperature. Filter off the succinimide precipitate and wash it with a small amount of cold CCl₄.

-

Purification: Transfer the filtrate to a separatory funnel and wash with 10% sodium carbonate solution to remove any acidic impurities, followed by a water wash. Dry the organic layer over anhydrous Na₂SO₄.

-

Isolation: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Mechanistic Workflow

The allylic chlorination proceeds via a free-radical chain mechanism.

Caption: Free-radical mechanism for allylic chlorination.

Chemical Reactivity and Synthetic Utility

This compound is a bifunctional molecule. Its reactivity is dominated by the alkene and the tertiary alkyl chloride moieties, making it a valuable intermediate.

Overview of Reactivity

-

Alkene Reactivity: The double bond is susceptible to electrophilic addition reactions (e.g., hydrohalogenation, hydration, halogenation).[9] For example, reaction with Cl₂ would lead to a dichlorinated product.[10]

-

Alkyl Halide Reactivity: The tertiary carbon-chlorine bond is prone to nucleophilic substitution (Sₙ1) and elimination (E1/E2) reactions.[9] The tertiary nature of the carbocation that would be formed upon chloride departure makes Sₙ1 reactions particularly facile with weak nucleophiles. Strong, bulky bases will favor elimination to form a diene.

Caption: Dual reactivity pathways of the title compound.

Applications in Drug Development & Advanced Synthesis

As a C5 "isoprenoid" building block, this compound is a precursor for the synthesis of terpenes, carotenoids, and other natural products, many of which form the basis for pharmaceutical drugs.[11] The ability to selectively perform chemistry at either the alkene or the chloride center allows for stepwise construction of complex molecular architectures. For instance, the chloride can be displaced by a nucleophile to append the C5 unit to a larger scaffold, with the alkene remaining available for subsequent functionalization.

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. This compound is a hazardous chemical and must be handled with appropriate precautions.

GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.[1]

| Pictogram | GHS Class | Hazard Statement |

| Flame | Flammable Liquid 2 | H225: Highly flammable liquid and vapor |

| Exclamation Mark | Acute Toxicity 4 (Oral) | H302: Harmful if swallowed |

| Exclamation Mark | Acute Toxicity 4 (Dermal) | H312: Harmful in contact with skin |

| Exclamation Mark | Skin Irritation 2 | H315: Causes skin irritation |

| Exclamation Mark | Skin Sensitization 1 | H317: May cause an allergic skin reaction |

| Corrosion | Serious Eye Damage 1 | H318: Causes serious eye damage |

Recommended Handling and Personal Protective Equipment (PPE)

All manipulations should be conducted inside a certified chemical fume hood to avoid inhalation of vapors.[12][13]

-

Engineering Controls: Use in a well-ventilated area, preferably a fume hood. Ensure eyewash stations and safety showers are readily accessible.[13][14]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[12]

-

Skin Protection: Wear impervious gloves (e.g., nitrile, neoprene) and a flame-retardant lab coat.[12] Avoid skin contact.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge.[14]

-

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[15]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[12][13][15] The compound should be stored in a flammables cabinet.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Waste must be handled as hazardous. Do not dispose of down the drain.

Conclusion

This compound is a valuable, bifunctional C5 building block for organic synthesis. Its utility is derived from the distinct and addressable reactivity of its alkene and tertiary alkyl halide functional groups. A comprehensive understanding of its properties, synthesis, and reactivity, coupled with a rigorous adherence to safety protocols, is essential for its successful and responsible application in research and development.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 1-Butene, 3-chloro-2-methyl-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Chem Service. (2016). Safety Data Sheet. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Butene, 3-chloro-2-methyl- (CAS 5166-35-8). Retrieved from [Link]

-

Acros Organics. (2024). Safety Data Sheet. Retrieved from [Link]

-

NIST. (n.d.). 1-Butene, 3-chloro-2-methyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

NIST. (n.d.). 1-Butene, 3-chloro-2-methyl- Reaction Thermochemistry Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C5H9Cl). Retrieved from [Link]

-

European Patent Office. (2012). EP2441731A1 - Method of preparing 4-chloro-3-methyl-2-butenylphenyl sulfide.... Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-3-methyl-1-butene. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). EP0679438A1 - Catalyst for the preparation of 1-chloro-3-methyl-2-butene.

-

Hatch, L. F., & Gerhardt, L. S. (1949). Allylic Chlorides. VIII. 1-Chloro-3-methyl-2-butene. Journal of the American Chemical Society, 71(4), 1041-1042. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-3-methyl-1-butene. National Center for Biotechnology Information. Retrieved from [Link]

-

Chegg. (2024). Solved a) Synthesis the following compound from.... Retrieved from [Link]

-

Quora. (2021). Why can we have an achiral compound with 3-methyl but-1-ene + HCl?. Retrieved from [Link]

-

Journal of the American Chemical Society. (1950). Allylic Rearrangement in the Reactions of 1-Chloro-3-methyl-2-butene.... Retrieved from [Link]

-

Brainly. (2023). The reaction between 3-methyl-1-butene and Cl2 gas would be expected to be.... Retrieved from [Link]

-

ChemBK. (2024). 1-Chloro-3-methyl-2-butene. Retrieved from [Link]

Sources

- 1. This compound | C5H9Cl | CID 21243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Butene, 3-chloro-2-methyl- [webbook.nist.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 5166-35-8 | FAA16635 [biosynth.com]

- 5. This compound | 5166-35-8 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. 1-Butene, 3-chloro-2-methyl- [webbook.nist.gov]

- 8. EP0679438A1 - Catalyst for the preparation of 1-chloro-3-methyl-2-butene - Google Patents [patents.google.com]

- 9. This compound | 5166-35-8 | Benchchem [benchchem.com]

- 10. brainly.com [brainly.com]

- 11. METHOD OF PREPARING 4-CHLORO-3-METHYL-2-BUTENYLPHENYL SULFIDE, DI(4-CHLORO-3-METHYL-2-BUTENYL)SULFIDE AND DI(4-CHLORO-3-METHYL-2-BUTENYL)SULFONE FOR SYNTHESIS OF NATURAL CAROTENOID PRODUCTS - Patent 1448517 [data.epo.org]

- 12. fishersci.com [fishersci.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

- 15. cdn.chemservice.com [cdn.chemservice.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Chloro-2-methyl-1-butene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For professionals in research and drug development, the precise characterization of novel and existing molecules is paramount. 3-Chloro-2-methyl-1-butene, a halogenated alkene, presents an interesting case for structural elucidation by NMR due to the influence of both sp²-hybridized carbons and an electronegative chlorine atom on the chemical environment of its protons and carbons.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. In the absence of readily available, experimentally verified spectral data in common databases, this guide leverages established principles of NMR spectroscopy and data from analogous compounds to present a detailed, predicted spectral analysis. This approach not only offers a robust framework for understanding the NMR characteristics of this molecule but also serves as a practical example of spectral prediction for structurally similar compounds.

Molecular Structure and Predicted NMR Active Nuclei

The structure of this compound (C₅H₉Cl) contains four distinct carbon environments and four unique proton environments, making each theoretically distinguishable in ¹³C and ¹H NMR spectroscopy, respectively.

Caption: Experimental workflow for NMR analysis.

Conclusion

References

-

PubChem. 2-Methyl-1-butene | C5H10 | CID 11240. [Link]

-

Doc Brown's Chemistry. proton NMR spectrum of 2-methylbut-1-ene. [Link]

-

SpectraBase. Allylchloride - Optional[1H NMR] - Chemical Shifts. [Link]

-

NIST. 2-Methyl-1-butene - the NIST WebBook. [Link]

-

ResearchGate. ¹³C NMR spectrum of the allyl chloride/propylene copolymer produced by.... [Link]

-

Doc Brown's Chemistry. mass spectrum of 2-methylbut-1-ene fragmentation pattern of m/z m/e ions for analysis and .... [Link]

-

UCLA. NMR Chart. [Link]

-

PubChem. This compound | C5H9Cl | CID 21243. [Link]

-

ResearchGate. Carbon-13 NMR spectra of some chlorins and other chlorophyll degradation products. [Link]

-

SpectraBase. 3-Chloro-1-butene - Optional[1H NMR] - Spectrum. [Link]

-

ATB. 2-Chloro-3-methyl-2-butene | C 5 H 9 Cl | MD Topology | NMR | X-Ray. [Link]

-

SciSpace. A 13 C NMR Determination for Monomer Compositions in Ethylene–Propylene Copolymers, Ethylene–Propylene–Butene-1, and Elthy. [Link]

-

precisionFDA. 1-CHLORO-3-METHYL-2-BUTENE. [Link]

-

ResearchGate. (PDF) Synthesis and spectral characterization of some new 2-(substituted)-5-methyl/chloro-2,3-dihydro-1,3,2 5-benzoxazaphosphol - 2 -thiones / -2- ones. [Link]

Introduction: The Analytical Challenge of Halogenated Alkenes

An In-depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) of 3-Chloro-2-methyl-1-butene

This compound (C₅H₉Cl) is a halogenated alkene of interest in various chemical syntheses.[1][2] Its structural complexity, featuring both a double bond and a chlorine atom, presents a unique analytical challenge that is ideally suited for investigation by Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an in-depth examination of the electron ionization (EI) mass spectrometry of this compound, detailing its characteristic fragmentation patterns and offering a robust, field-proven protocol for its analysis. Our approach is grounded in the fundamental principles of mass spectrometry, ensuring that the methodologies described are not merely procedural but are also self-validating through a clear understanding of the underlying chemical physics.

The molecular weight of this compound is 104.578 g/mol .[2][3][4] This value serves as the foundation for interpreting its mass spectrum. The primary objective of this guide is to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this molecule and its related structures.

Part 1: The Mass Spectrum - A Blueprint of Molecular Fragmentation

Under standard Electron Ionization (EI) at 70 eV, this compound undergoes predictable and informative fragmentation. The process begins with the removal of an electron to form a molecular ion (M⁺•), which is inherently unstable and rapidly breaks down into smaller, more stable charged fragments.[5][6] The resulting mass spectrum is a fingerprint of the molecule's structure.

Key Features of the Mass Spectrum

-

The Molecular Ion (M⁺•): A hallmark of alkyl halides in mass spectrometry is the isotopic signature of the halogen.[7] Chlorine naturally exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of abundance.[7] Consequently, the molecular ion of this compound will appear as a pair of peaks:

-

M⁺• peak at m/z 104: Corresponding to the molecule containing the ³⁵Cl isotope.

-

[M+2]⁺• peak at m/z 106: Corresponding to the molecule containing the ³⁷Cl isotope. The intensity of the peak at m/z 106 will be approximately one-third that of the peak at m/z 104, providing a definitive confirmation of the presence of a single chlorine atom in the molecule.[7][8]

-

-

The Base Peak - Loss of Chlorine: The most prominent fragmentation pathway for many alkyl chlorides is the heterolytic cleavage of the carbon-halogen bond.[7] This involves the loss of the chlorine radical (•Cl) to form a stable carbocation.

-

[M - Cl]⁺ at m/z 69: This fragment, [C₅H₉]⁺, results from the loss of a chlorine radical from the molecular ion. The resulting secondary allylic carbocation is significantly stabilized by resonance, making this fragmentation pathway highly favorable. This stability often results in the m/z 69 peak being the base peak (the most intense peak) in the spectrum.

-

-

Alpha (α) Cleavage: Alpha cleavage, the breaking of a bond adjacent to a functional group, is another common fragmentation mechanism.[5][9] For alkyl chlorides, this can compete with the direct loss of the halogen.[7][10]

-

[M - CH₃]⁺ at m/z 89/91: Cleavage of the C-C bond alpha to the chlorine atom results in the loss of a methyl radical (•CH₃). This produces a resonance-stabilized chloro-substituted cation at m/z 89 (with ³⁵Cl) and 91 (with ³⁷Cl), again in a 3:1 ratio.

-

Predicted Fragmentation Summary

The following table summarizes the key ions expected in the EI mass spectrum of this compound. This data is based on established fragmentation principles and is corroborated by spectral data from the NIST Mass Spectrometry Data Center.[1][3]

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway | Key Characteristics |

| 104 / 106 | [C₅H₉Cl]⁺• | Molecular Ion (M⁺•) | Isotopic pattern with ~3:1 intensity ratio confirms one Cl atom. |

| 89 / 91 | [C₄H₆Cl]⁺ | Alpha Cleavage (Loss of •CH₃) | Isotopic pattern with ~3:1 intensity ratio. |

| 69 | [C₅H₉]⁺ | Halogen Loss (Loss of •Cl) | Often the base peak due to the formation of a stable secondary allylic carbocation. |

| 41 | [C₃H₅]⁺ | Allyl Cation | A common, stable fragment in the mass spectra of alkenes. |

Visualizing the Fragmentation Pathway

The logical flow of molecular fragmentation can be visualized to better understand the relationships between the precursor ion and its products.

Caption: Predicted EI fragmentation pathway for this compound.

Part 2: A Validated GC-MS Protocol

This section provides a detailed, step-by-step methodology for the analysis of this compound. The parameters chosen are designed for robustness and high-quality data acquisition on most standard commercial GC-MS systems.

Experimental Workflow Overview

The entire analytical process, from sample handling to final data interpretation, follows a structured workflow.

Caption: Standard operational workflow for GC-MS analysis.

Detailed Methodological Parameters

This protocol is a self-validating system; adherence to these parameters should yield reproducible retention times and high-fidelity mass spectra.

| Parameter | Value / Description | Rationale / Expertise Insight |

| Gas Chromatograph (GC) | ||

| Column | Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% Phenyl-methylpolysiloxane column) | This non-polar column provides excellent separation for a wide range of volatile and semi-volatile compounds, including halogenated hydrocarbons. The compound's published Kovats retention index on non-polar phases suggests good compatibility.[1] |

| Carrier Gas | Helium (99.999% purity) | Inert and provides good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min (Constant Flow Mode) | A standard flow rate that balances analysis time and separation efficiency for a 0.25 mm ID column. |

| Inlet | Split/Splitless | |

| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |

| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp chromatographic peaks, suitable for samples that are not trace-level. |

| Injection Volume | 1 µL | Standard volume for capillary GC. |

| Oven Program | ||

| Initial Temperature | 40 °C, hold for 2 minutes | Allows for proper focusing of the analyte at the head of the column. |

| Ramp Rate | 10 °C/min | A moderate ramp rate that provides good separation of early-eluting compounds. |

| Final Temperature | 200 °C, hold for 2 minutes | Ensures that any less volatile contaminants are eluted from the column. |

| Mass Spectrometer (MS) | ||

| Ionization Mode | Electron Ionization (EI) | The industry standard for GC-MS, producing reproducible and extensive fragmentation for library matching.[5] |

| Ionization Energy | 70 eV | Standard energy that provides consistent fragmentation patterns across different instruments, which is critical for library searching. |

| Source Temperature | 230 °C | A standard temperature that minimizes analyte condensation while preventing thermal degradation within the source. |

| Quadrupole Temp. | 150 °C | Ensures consistent ion transmission through the mass analyzer. |

| Scan Range | m/z 35 - 350 | A range that encompasses the molecular ion and all significant fragments of the target analyte while excluding low-mass background ions like air and water. |

| Solvent Delay | 2.0 minutes | Prevents the high concentration of injection solvent from entering and saturating the MS detector. |

Conclusion

The GC-MS analysis of this compound is a straightforward process when guided by a firm understanding of its fundamental mass spectrometric behavior. The distinctive isotopic signature of chlorine, combined with predictable fragmentation pathways such as the loss of the chlorine radical to form a stable allylic cation (m/z 69), provides unambiguous identification. The protocol detailed herein offers a reliable and robust method for achieving high-quality, reproducible data. By integrating theoretical knowledge with practical, validated methodology, researchers can approach the analysis of this and similar halogenated compounds with a high degree of confidence.

References

-

Mass Spectrometry: Alkyl Halide Fragmentation . JoVE. [Link]

-

Effect of eliminated radical mass and molecular weight of homologs of alkyl halides, α,ω–dihaloalkanes, and α,ω–dibromoperfluoroalkanes on their fragmentation upon electron impact ionization . Fluorine notes. [Link]

-

1-Butene, 3-chloro-2-methyl- . NIST WebBook. [Link]

-

This compound . PubChem. [Link]

-

Fragmentation mechanisms in electron impact mass spectrometry . University of Copenhagen. [Link]

-

1-Butene, 3-chloro-2-methyl- . NIST WebBook. [Link]

-

3-Methyl-3-chloro-1-butene . NIST WebBook. [Link]

-

Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. [Link]

-

1-Butene, 3-chloro-2-methyl- . NIST WebBook. [Link]

-

Mass Spectrometry . Michigan State University Department of Chemistry. [Link]

-

Mass Spectrometry Part 3- Fragmentation in Alkyl Halides . YouTube. [Link]

-

1-Butene, 3-chloro-2-methyl- . NIST WebBook. [Link]

-

1-Butene, 3-chloro- . NIST WebBook. [Link]

-

1-Chloro-3-methyl-2-butene . PubChem. [Link]

-

mass spectra - fragmentation patterns . Chemguide. [Link]

-

Proton transfer reactions of halogenated compounds: Using gas chromatography/Fourier transform ion cyclotron resonance mass spectrometry (GC/FT-ICR MS) and ab initio calculations . ResearchGate. [Link]

-

Mass Spectrometry: Fragmentation . University of Colorado Boulder. [Link]

Sources

- 1. This compound | C5H9Cl | CID 21243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Butene, 3-chloro-2-methyl- [webbook.nist.gov]

- 3. 1-Butene, 3-chloro-2-methyl- [webbook.nist.gov]

- 4. 1-Butene, 3-chloro-2-methyl- [webbook.nist.gov]

- 5. thiele.ruc.dk [thiele.ruc.dk]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

- 7. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

Infrared (IR) spectroscopy of 3-Chloro-2-methyl-1-butene

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 3-Chloro-2-methyl-1-butene

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of this compound (C₅H₉Cl). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the fundamental principles governing the vibrational modes of the molecule, outlines a robust experimental protocol for acquiring high-quality spectra, and offers a detailed interpretation of the resulting spectral data. By correlating specific absorption bands to the molecule's distinct functional groups—including the vinyl group, tertiary alkyl chloride, and methyl groups—this guide serves as an essential reference for the structural characterization and purity assessment of this halogenated alkene.

Introduction: The Molecular Profile of this compound

This compound is a halogenated alkene of interest in synthetic organic chemistry.[1][2] Its structure incorporates several key functional groups that give rise to a unique and interpretable infrared spectrum. The molecule's utility in various chemical transformations necessitates reliable analytical methods for its identification and characterization. Infrared spectroscopy offers a rapid, non-destructive, and highly informative technique for confirming the presence of its core structural features.

The primary objective of this guide is to explain the causality behind the IR spectrum of this compound. We will explore not just where the peaks appear, but why they appear there, based on the specific vibrational modes of the molecule's covalent bonds. This foundational understanding is critical for distinguishing it from isomers, starting materials, or reaction byproducts.

Theoretical Framework: Vibrational Modes of a Halogenated Alkene

Infrared spectroscopy is predicated on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes, causing a transition to a higher vibrational state. The resulting absorption spectrum provides a "fingerprint" of the molecule's functional groups.

For this compound, the key vibrational modes are associated with the following structural components:

-

The Alkene Group (=C-H and C=C): The terminal vinyl group (H₂C=C) is responsible for some of the most characteristic peaks. The =C-H stretching vibrations occur at higher frequencies (>3000 cm⁻¹) than their sp³ C-H counterparts due to the stronger bond.[3] The carbon-carbon double bond (C=C) stretch gives rise to a moderate absorption in the double bond region of the spectrum.[3][4]

-

The Alkyl Groups (-C-H): The molecule contains sp³ hybridized carbons in its methyl and methine groups. The stretching and bending vibrations of these C-H bonds appear in well-defined regions of the spectrum and are indicative of the saturated portion of the molecular structure.[5]

-

The Carbon-Chlorine Bond (C-Cl): The C-Cl bond stretch is a key feature of alkyl halides.[6] However, this absorption occurs in the lower frequency "fingerprint region" of the spectrum, where it can overlap with numerous other bending vibrations, making definitive assignment challenging without comparative analysis.[6][7][8]

Below is a diagram illustrating the molecular structure and the bonds responsible for its primary IR absorptions.

Caption: Molecular structure of this compound with key vibrational groups highlighted.

Experimental Protocol: Acquiring the IR Spectrum

A self-validating protocol is essential for reproducible and trustworthy results. The following procedure details the acquisition of an IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, a standard instrument in modern analytical laboratories.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

-

Salt Plates (NaCl or KBr)

-

Pipette or glass rod

-

Sample of this compound (liquid)

-

Solvent for cleaning (e.g., anhydrous acetone or dichloromethane)

Step-by-Step Methodology:

-

Instrument Preparation & Background Scan:

-

Ensure the spectrometer's sample compartment is clean and dry.

-

Turn on the instrument and allow it to warm up for at least 15-30 minutes to ensure thermal stability.

-

Perform a background scan. This involves acquiring a spectrum of the empty sample compartment to measure the absorbance of atmospheric CO₂ and water vapor. The instrument's software will automatically subtract this background from the sample spectrum. This step is crucial for obtaining a clean spectrum of the analyte.

-

-

Sample Preparation (Neat Liquid Film):

-

Place one clean, dry salt plate on a flat surface.

-

Using a pipette or glass rod, place one small drop of this compound onto the center of the plate. Causality: A neat (undiluted) liquid sample is preferred when possible as it avoids interference from solvent absorption bands. The path length is kept short by the capillary action between the plates, preventing total absorption.

-

Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film. Avoid creating air bubbles.

-

-

Data Acquisition:

-

Place the prepared salt plate assembly into the sample holder in the spectrometer's sample compartment.

-

Configure the acquisition parameters in the software. Recommended settings are:

-

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

-

Resolution: 4 cm⁻¹ (Sufficient for most routine characterization)

-

Number of Scans: 16-32 (Co-adding multiple scans improves the signal-to-noise ratio)

-

-

Initiate the sample scan.

-

-

Data Processing & Cleaning:

-

After the scan is complete, the software will display the background-corrected spectrum in terms of transmittance or absorbance.

-

Label the significant peaks using the software's peak-picking tool.

-

Clean the salt plates immediately with an appropriate anhydrous solvent and store them in a desiccator to prevent fogging from atmospheric moisture.

-

Spectral Interpretation and Data Analysis

The resulting IR spectrum should be analyzed by dividing it into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).

Functional Group Region (4000 cm⁻¹ - 1500 cm⁻¹)

This region is typically the most straightforward to interpret.

-

=C-H Stretch (Alkene): A medium-intensity absorption band is expected in the 3100-3000 cm⁻¹ range.[3][9] Specifically, vinylic =C-H bonds absorb from 3020 to 3100 cm⁻¹.[10] Its presence is a strong indicator of the alkene functional group.

-

C-H Stretch (Alkyl): Strong, sharp absorption bands will appear just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range.[5][10] These are due to the C-H stretching vibrations of the methyl (-CH₃) and methine (-CH) groups.

-

C=C Stretch (Alkene): A moderate to weak absorption should appear between 1680-1640 cm⁻¹.[3][11] For a 1,1-disubstituted alkene like this, the peak is typically found near 1650 cm⁻¹.[10] The intensity can be weak if the double bond is nearly symmetrical, but it should be observable.

Fingerprint Region (<1500 cm⁻¹)

This region contains complex vibrations, including C-C single bond stretches and various bending modes, that are unique to the molecule as a whole.

-

C-H Bending Vibrations:

-

Methyl C-H bending (scissoring) vibrations are expected around 1465 cm⁻¹ and 1375 cm⁻¹.[12]

-

A strong band resulting from the out-of-plane bending of the =C-H bonds of the terminal vinyl group is expected. For a 1,1-disubstituted alkene (R₂C=CH₂), this typically appears as an intense band around 890 cm⁻¹.[10]

-

-

C-Cl Stretch: The carbon-chlorine stretch gives a strong absorption in the 850-550 cm⁻¹ range.[6][9][13] This band confirms the presence of the alkyl halide functionality, but its exact position can be influenced by the surrounding molecular structure.

Summary of Expected Absorptions

The quantitative data for the expected IR absorptions of this compound are summarized in the table below.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100 - 3020 | =C-H Stretch | Alkene (Vinyl) | Medium |

| 2960 - 2850 | -C-H Stretch | Alkyl (Methyl/Methine) | Strong |

| 1680 - 1640 | C=C Stretch | Alkene | Medium to Weak |

| ~1465 & ~1375 | -C-H Bend (Scissoring) | Alkyl (Methyl) | Medium |

| ~890 | =C-H Bend (Out-of-Plane) | Alkene (Vinyl) | Strong |

| 850 - 550 | C-Cl Stretch | Alkyl Halide | Strong |

Conclusion

The infrared spectrum of this compound provides a wealth of structural information that is invaluable for its synthesis and application. By systematically analyzing the key absorption bands—the =C-H and C=C stretches of the alkene, the C-H stretches of the alkyl framework, and the characteristic C-Cl stretch—researchers can confidently verify the identity and purity of the compound. The combination of a well-executed experimental protocol and a thorough understanding of the underlying vibrational principles ensures that IR spectroscopy remains a cornerstone of molecular characterization in the chemical sciences.

References

- 1. This compound | C5H9Cl | CID 21243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Butene, 3-chloro-2-methyl- [webbook.nist.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. quora.com [quora.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. eng.uc.edu [eng.uc.edu]

- 13. scribd.com [scribd.com]

An In-depth Technical Guide to the Electrophilic Addition Reactions of 3-Chloro-2-methyl-1-butene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic addition reactions of 3-chloro-2-methyl-1-butene. As a senior application scientist, this document synthesizes fundamental mechanistic principles with practical insights into the synthesis and characterization of the resulting halogenated and oxygenated products. The unique structural features of this compound, specifically the interplay between the allylic chlorine atom and the methyl-substituted double bond, lead to complex and often counterintuitive product distributions. This guide will explore the underlying carbocation chemistry, including the potential for rearrangements, and provide a framework for predicting and controlling reaction outcomes. Detailed mechanistic pathways, experimental considerations, and spectral data for product identification are presented to equip researchers with the knowledge to effectively utilize this versatile substrate in organic synthesis.

Introduction: The Unique Reactivity of this compound

This compound is an intriguing substrate for electrophilic addition reactions due to the presence of an allylic chlorine atom. This structural feature introduces competing electronic effects that significantly influence the stability of the carbocation intermediates and, consequently, the regioselectivity and stereoselectivity of the reaction. The electron-withdrawing inductive effect of the chlorine atom destabilizes a nearby positive charge, while its lone pairs can potentially offer resonance stabilization. Understanding this dichotomy is paramount to predicting the products of electrophilic additions.

This guide will delve into the reactions of this compound with key electrophiles: hydrogen halides (HCl and HBr) and acidic water (H₃O⁺). We will examine the mechanistic pathways, predict the expected products based on carbocation stability and potential rearrangements, and provide practical insights for conducting these reactions in a laboratory setting.

Mechanistic Principles: A Tale of Carbocations and Rearrangements

The generally accepted mechanism for electrophilic addition to an alkene proceeds through a two-step process involving the formation of a carbocation intermediate.[1] The regioselectivity of the initial protonation is governed by Markovnikov's rule, which states that the proton will add to the carbon atom of the double bond that bears the greater number of hydrogen atoms, leading to the formation of the more stable carbocation.[2][3] However, the stability of carbocations is not solely determined by the degree of substitution (tertiary > secondary > primary); resonance effects and the influence of nearby substituents also play a crucial role.

In the case of this compound, the initial protonation of the double bond can lead to two possible carbocations. The stability of these intermediates will dictate the initial course of the reaction. Furthermore, the possibility of carbocation rearrangements, such as 1,2-hydride or 1,2-methyl shifts, must always be considered when a less stable carbocation can rearrange to a more stable one.[1]

Reaction with Hydrogen Halides (HX)

The addition of hydrogen halides (HCl and HBr) to this compound is a classic example of electrophilic addition. The reaction is expected to proceed via a carbocation intermediate, and the product distribution will be dictated by the stability of the initially formed and any rearranged carbocations.

Reaction with Hydrogen Chloride (HCl)

The addition of HCl to this compound is predicted to yield a mixture of dichlorinated butanes. The initial protonation of the double bond will preferentially form the more stable carbocation. Let's analyze the two possibilities:

-

Path A: Protonation at C1 leads to a tertiary carbocation at C2. This carbocation is stabilized by hyperconjugation from the adjacent methyl groups. However, the adjacent chlorine atom exerts a destabilizing inductive effect.

-

Path B: Protonation at C2 leads to a secondary carbocation at C1. This carbocation is less stable than the tertiary carbocation in Path A.

Therefore, the reaction is expected to proceed primarily through Path A . The subsequent attack of the chloride ion on the tertiary carbocation would yield 2,3-dichloro-2-methylbutane .

However, the possibility of rearrangement from a less stable carbocation cannot be dismissed. If any of the less stable secondary carbocation is formed, it could potentially rearrange.

Experimental Protocol: Addition of HCl

A general procedure for the addition of HCl to an alkene involves bubbling anhydrous HCl gas through a solution of the alkene in a non-polar, aprotic solvent, or using a solution of HCl in a suitable solvent like diethyl ether or acetic acid.

Step-by-step Methodology:

-

Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) in a flask equipped with a gas inlet tube and a stir bar.

-

Cool the solution in an ice bath to control the exothermic reaction.

-

Slowly bubble anhydrous HCl gas through the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the product mixture by distillation or column chromatography.

Reaction with Hydrogen Bromide (HBr)

The reaction with HBr is expected to follow a similar mechanistic pathway to that of HCl. The major product is anticipated to be 2-bromo-3-chloro-2-methylbutane , arising from the attack of the bromide ion on the tertiary carbocation.

Experimental Protocol: Addition of HBr

The procedure is analogous to the addition of HCl, with HBr gas being used instead. Alternatively, a solution of HBr in acetic acid can be employed.

Expected Product Distribution and Characterization

The primary products expected from the addition of HX are the corresponding dihalobutanes. The major isomer is predicted to be the one resulting from the attack of the halide on the most stable carbocation intermediate.

| Reactant | Electrophile | Predicted Major Product | Predicted Minor Product(s) |

| This compound | HCl | 2,3-Dichloro-2-methylbutane | 1,3-Dichloro-2-methylbutane |

| This compound | HBr | 2-Bromo-3-chloro-2-methylbutane | 1-Bromo-3-chloro-2-methylbutane |

Characterization of Products:

The identification of the products can be achieved using standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for determining the connectivity of the atoms in the product molecules. The chemical shifts and coupling patterns will allow for the unambiguous assignment of the product structures. For example, in 2,3-dichloro-2-methylbutane, one would expect to see distinct signals for the two methyl groups and the remaining protons.

-

Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the products and fragmentation patterns that can help confirm their structures. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be evident in the mass spectrum of chlorine-containing fragments.

Available Spectral Data for Potential Products:

-

2,3-Dichloro-2-methylbutane:

-

1,3-Dichloro-2-methylbutane:

-

1,3-Dichloro-3-methylbutane:

-

¹H NMR, ¹³C NMR, and Mass Spectra: Available through PubChem (CID 69358).[8]

-

Acid-Catalyzed Hydration

The addition of water across the double bond of an alkene in the presence of an acid catalyst (typically a strong mineral acid like sulfuric acid) is known as hydration and results in the formation of an alcohol.[9] The reaction follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon atom.

For this compound, the acid-catalyzed hydration is expected to proceed through the formation of the same tertiary carbocation intermediate as in the addition of hydrogen halides. The subsequent attack of a water molecule, followed by deprotonation, will yield the corresponding tertiary alcohol.

Expected Major Product: 3-Chloro-2-methyl-2-butanol

Experimental Protocol: Acid-Catalyzed Hydration

A typical procedure involves treating the alkene with an excess of water and a catalytic amount of a strong acid.

Step-by-step Methodology:

-

In a round-bottom flask, combine this compound with a mixture of water and a catalytic amount of concentrated sulfuric acid.

-

Stir the mixture vigorously at room temperature or with gentle heating to ensure good mixing of the immiscible phases.

-

Monitor the reaction progress by GC or TLC.

-

Once the reaction is complete, neutralize the acid with a weak base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure.

-

Purify the resulting alcohol by distillation.

Characterization of the Hydration Product:

-

3-Chloro-2-methyl-2-butanol:

Mechanistic Visualizations

To better illustrate the reaction pathways, the following diagrams are provided in Graphviz DOT language.

Electrophilic Addition of HCl

Caption: Electrophilic addition of HCl to this compound.

Acid-Catalyzed Hydration

Caption: Acid-catalyzed hydration of this compound.

Conclusion and Future Directions